Cathepsin B Ssubstrate I,colorimetric

Descripción general

Descripción

Cathepsin B Substrate I, colorimetric, is a compound used to detect the activity of cathepsin B, a lysosomal cysteine proteinase. This enzyme plays a crucial role in various physiological processes, including protein turnover, pro-hormone activation, and apoptosis. The substrate is typically used in biochemical assays to measure cathepsin B activity by producing a colorimetric change upon cleavage by the enzyme .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

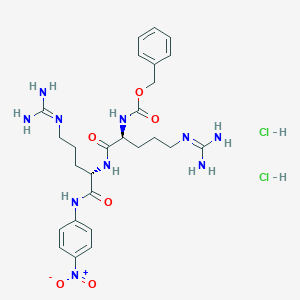

The synthesis of Cathepsin B Substrate I, colorimetric, involves the preparation of a peptide sequence, typically Z-Arg-Arg-pNA (benzyloxycarbonyl-arginyl-arginyl-p-nitroanilide). The synthesis begins with the protection of the amino groups of arginine residues, followed by coupling reactions to form the peptide bond. The final step involves the attachment of the p-nitroanilide group, which serves as the chromogenic moiety .

Industrial Production Methods

Industrial production of Cathepsin B Substrate I, colorimetric, follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The lyophilized product is then packaged under conditions that protect it from light and moisture to ensure stability .

Análisis De Reacciones Químicas

Types of Reactions

Cathepsin B Substrate I, colorimetric, primarily undergoes hydrolysis reactions catalyzed by cathepsin B. The enzyme cleaves the peptide bond between the arginine residues, releasing p-nitroaniline, which produces a yellow color detectable by spectrophotometry .

Common Reagents and Conditions

The hydrolysis reaction typically occurs under acidic conditions, which are optimal for cathepsin B activity. Common reagents include buffer solutions to maintain the pH and reducing agents to ensure the enzyme remains in its active form .

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is responsible for the colorimetric change observed in the assay .

Aplicaciones Científicas De Investigación

Cathepsin B is a thiol protease that participates in intracellular protein degradation and turnover . It has been implicated in tumor invasion and metastasis and is considered a prognostic marker for various cancers, including melanoma, glioma, and cancers of the brain, breast, colon, esophagus, gastric region, lung, ovary, and thyroid .

Assay Kits and Substrates

- Magic Red Assay Kit: The Magic Red Cathepsin B Assay Kit ab270772 from Abcam uses a cell-permeable substrate that becomes fluorescent upon cleavage by Cathepsin B . The signal intensifies as enzyme activity progresses, allowing researchers to observe color development over time. The kit offers a simple, fast protocol without requiring lysis or permeabilization steps and can be analyzed using fluorescence microscopy or a fluorescence plate reader . The substrate is non-cytotoxic and fluoresces red when cleaved by active cathepsin enzymes .

- Colorimetric Assay: A colorimetric assay using gold nanoparticles (AuNPs) has been developed for the selective and straightforward detection of cathepsin B and its inhibitors . This assay utilizes a cathepsin B-specific substrate, N,N'-diBoc-dityrosine-glycine-phenylalanine-3-(methylthio)propylamine (DBDY-Gly-Phe-MTPA). Cathepsin B-catalyzed hydrolysis of DBDY-Gly-Phe-MTPA produces Phe-MTPA, which leads to the aggregation of gold nanoparticles (AuNPs), resulting in a color change from red to blue .

- Substrate for Kinetic Studies: Z-Arg-Arg-NNap (benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide) is a specific and sensitive substrate for cathepsin B, suitable for kinetic studies .

Inhibition Studies

- Leupeptin: Leupeptin is a competitive inhibitor of human cathepsin B with a Ki (app.) value of 7 x 10(-9) M in the pH range of 4.3-6.0 .

- E-64: E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane) is a specific inhibitor of cathepsin B, H, and L that binds irreversibly to the active thiol group in many cysteine proteases .

- Natural Inhibitors: Cathepsin B inhibitors from natural sources have demonstrated in vitro enzyme inhibitory activity in the range of 0.62–1.17 μM .

Applications

- Cancer Research: Cathepsin B has been identified as a potential prognostic marker for various cancers . Cathepsin B inhibitors are being explored as anticancer drug candidates, creating a demand for probes that can selectively and easily detect cathepsin B and its inhibitors .

- Proteomic Analysis: Cathepsins are used in proteomic analysis to identify cleavage sites .

- Drug Discovery: Cathepsin B inhibitors are of interest for drug development . A ligand-based three-dimensional pharmacophore model has been generated using LigandScout 3.1 software, based on the chemical features present in active and inactive cathepsin B inhibitors .

- Cosmetics: Polymers, including cosmetic polymers, may be associated with nanoparticles for the delivery of fragrances and nutrients .

Mecanismo De Acción

Cathepsin B Substrate I, colorimetric, exerts its effects through a specific interaction with cathepsin B. The enzyme’s active site cleaves the peptide bond in the substrate, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s endopeptidase and exopeptidase activities, which are regulated by the enzyme’s occluding loop and catalytic dyad .

Comparación Con Compuestos Similares

Cathepsin B Substrate I, colorimetric, can be compared with other substrates used to detect cathepsin B activity, such as:

Z-Arg-Arg-AMC (benzyloxycarbonyl-arginyl-arginyl-7-amino-4-methylcoumarin): This fluorogenic substrate is similar in structure but produces a fluorescent signal instead of a colorimetric change.

Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin): Another fluorogenic substrate that is more specific for cathepsin B compared to other cysteine proteases.

Cathepsin B Substrate I, colorimetric, is unique in its ability to provide a simple and direct colorimetric readout, making it suitable for high-throughput screening and diagnostic applications .

Actividad Biológica

Cathepsin B (CatB) is a prominent cysteine protease that plays critical roles in various physiological and pathological processes. Its activity is particularly significant in the context of disease mechanisms, including neurodegeneration, cancer, and inflammation. This article delves into the biological activity of Cathepsin B substrate I, particularly focusing on colorimetric assays used to measure its enzymatic activity.

Overview of Cathepsin B

Cathepsin B is primarily located in lysosomes but can also be found extralysosomally, where it exhibits various functions depending on the cellular environment. The enzyme is involved in protein degradation and processing, impacting several biological pathways. Notably, it has been implicated in the cleavage of amyloid precursor protein (APP), influencing amyloid-beta production, which is crucial in Alzheimer's disease pathology .

Enzymatic Activity : CatB exhibits endopeptidase activity at neutral pH levels, allowing it to process substrates outside the acidic lysosomal environment. This characteristic is crucial for its role in apoptosis and inflammation. For instance, CatB can activate procaspases, leading to apoptotic pathways in response to cellular stress .

Substrate Specificity : The substrate specificity of CatB is broad; however, it preferentially cleaves certain peptide bonds. This specificity can be exploited in colorimetric assays to quantify its activity. The substrate used in these assays often includes synthetic peptides that release chromogenic products upon cleavage .

Colorimetric Assays for Cathepsin B Activity

Colorimetric assays are widely used to measure the activity of CatB due to their simplicity and sensitivity. These assays typically involve the following steps:

- Preparation of Samples : Tissue or cell lysates are prepared under conditions that preserve CatB activity.

- Substrate Addition : A specific substrate linked to a chromogenic moiety is added.

- Incubation : The mixture is incubated at optimal conditions (usually at pH 6-7) for a defined period.

- Measurement : The absorbance of the solution is measured spectrophotometrically, correlating with CatB activity.

The standard substrate for these assays often includes N-benzyloxycarbonyl-arginyl-arginine-p-nitroanilide (Z-Arg-Arg-pNA), which releases p-nitroaniline upon cleavage by CatB .

Neurodegeneration and Alzheimer's Disease

Research indicates that elevated levels of CatB are associated with Alzheimer's disease (AD). Increased enzymatic activity may enhance APP processing, leading to greater amyloid-beta accumulation . A study demonstrated that inhibiting CatB activity resulted in reduced amyloid-beta levels, suggesting its dual role as both a promoter and a potential target for therapeutic intervention in AD .

Cancer Progression

In cancer biology, CatB has been shown to facilitate tumor invasion and metastasis through its proteolytic activity on extracellular matrix components. Studies have utilized colorimetric assays to quantify CatB activity in cancerous tissues compared to normal tissues, revealing significantly higher levels of enzymatic activity associated with aggressive cancer phenotypes .

Data Table: Summary of Key Findings

| Study Focus | Key Findings | Methodology |

|---|---|---|

| Alzheimer's Disease | Increased CatB activity correlates with higher amyloid-beta levels | Colorimetric assay |

| Cancer Metastasis | Elevated CatB facilitates invasion; higher activity noted in tumors | Comparative tissue analysis |

| Inflammation | CatB involved in IL-1β processing; modulates inflammatory responses | Enzymatic activity assay |

Propiedades

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIGITPTGZVJOP-HRIAXCGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.